molecular formula C6H12N2 B1516763 (2S,4R)-1-azabicyclo[2.2.1]heptan-2-amine

(2S,4R)-1-azabicyclo[2.2.1]heptan-2-amine

Cat. No.: B1516763
M. Wt: 112.17 g/mol
InChI Key: PHRMVXLYQUAOER-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-1-azabicyclo[2.2.1]heptan-2-amine: is a bicyclic amine compound with the molecular formula C6H12N2 and a molecular weight of 112.17 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-1-azabicyclo[2.2.1]heptan-2-amine can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes. The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the transformation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The scalability of these reactions allows for the efficient production of the compound in significant quantities, making it accessible for various applications.

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-1-azabicyclo[2.2.1]heptan-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can modify the bicyclic structure, leading to different amine derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the bicyclic ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of (2S,4R)-1-azabicyclo[22

Scientific Research Applications

(2S,4R)-1-azabicyclo[2.2.1]heptan-2-amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a ligand in the study of enzyme mechanisms and receptor interactions.

    Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,4R)-1-azabicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Uniqueness: (2S,4R)-1-azabicyclo[2.2.1]heptan-2-amine is unique due to its specific stereochemistry and the presence of the nitrogen atom within the bicyclic ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

(2S,4R)-1-azabicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C6H12N2/c7-6-3-5-1-2-8(6)4-5/h5-6H,1-4,7H2/t5-,6+/m1/s1

InChI Key

PHRMVXLYQUAOER-RITPCOANSA-N

Isomeric SMILES

C1CN2C[C@H]1C[C@H]2N

Canonical SMILES

C1CN2CC1CC2N

Origin of Product

United States

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